molecular formula C11H11ClN2O B3353117 2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride CAS No. 52855-74-0

2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride

Cat. No.: B3353117
CAS No.: 52855-74-0
M. Wt: 222.67 g/mol
InChI Key: NKLVQCJYDKQJQE-UHFFFAOYSA-N
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Description

2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride is a compound that features an imidazole ring and a phenyl group Imidazoles are a class of heterocyclic compounds that are widely used in various fields due to their versatile chemical properties

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The phenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of phenyl-substituted imidazole derivatives .

Scientific Research Applications

2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can act as a ligand in biochemical assays and studies.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2-(1H-imidazol-2-yl)-1-phenylethanone hydrochloride exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The phenyl group can enhance the compound’s binding affinity to various biological targets, influencing pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1H-imidazole: A simpler imidazole compound without the phenyl group.

    2-phenylimidazole: Similar structure but lacks the ethanone group.

    Benzimidazole: Contains a fused benzene and imidazole ring.

Uniqueness

Its ability to undergo various chemical reactions and its versatility in scientific research make it a valuable compound .

Properties

IUPAC Name

2-(1H-imidazol-2-yl)-1-phenylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.ClH/c14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9;/h1-7H,8H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLVQCJYDKQJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=NC=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30623983
Record name 2-(1H-Imidazol-2-yl)-1-phenylethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52855-75-1, 52855-74-0
Record name Ethanone, 2-(1H-imidazol-2-yl)-1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52855-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Imidazol-2-yl)-1-phenylethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30623983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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